molecular formula C14H10ClN3O B12535812 Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]- CAS No. 846548-87-6

Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-

Cat. No.: B12535812
CAS No.: 846548-87-6
M. Wt: 271.70 g/mol
InChI Key: NPGBTYLEHLYKJW-UHFFFAOYSA-N
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Description

Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]- is a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which combines a pyridine ring with a 1,3,4-oxadiazole moiety. The presence of the chloro and phenyl groups further enhances its chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]- typically involves multiple steps. One common method includes the reaction of 2-chloropyridine with a suitable oxadiazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the phenyl group into the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include continuous flow reactors and automated systems to maintain consistent quality and yield. The choice of reagents, catalysts, and solvents is crucial to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]- exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 2-chloro-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-
  • Pyridine, 2-chloro-5-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-
  • Pyridine, 2-chloro-5-[(5-phenyl-1,2,4-oxadiazol-2-yl)methyl]-

Uniqueness

Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the pyridine ring with the 1,3,4-oxadiazole moiety and the presence of the phenyl group make it particularly versatile in various applications .

Properties

CAS No.

846548-87-6

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

2-[(6-chloropyridin-3-yl)methyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C14H10ClN3O/c15-12-7-6-10(9-16-12)8-13-17-18-14(19-13)11-4-2-1-3-5-11/h1-7,9H,8H2

InChI Key

NPGBTYLEHLYKJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CC3=CN=C(C=C3)Cl

Origin of Product

United States

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